BenchChemオンラインストアへようこそ!

6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Lipoxygenase inhibition Arachidonic acid cascade Polypharmacology

6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 665021-94-3), also referred to as 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one, belongs to the 1,4-benzoxazin-3-one class and integrates a cinnamoyl (α,β-unsaturated carbonyl) pharmacophore at the 6-position. This hybrid structure combines the planar benzoxazinone core—known for DNA intercalation and enzyme inhibition—with the Michael acceptor system of chalcones, thereby enabling multitarget biological activity.

Molecular Formula C17H13NO3
Molecular Weight 279.295
CAS No. 665021-94-3
Cat. No. B2525542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
CAS665021-94-3
Molecular FormulaC17H13NO3
Molecular Weight279.295
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C17H13NO3/c19-15(8-6-12-4-2-1-3-5-12)13-7-9-16-14(10-13)18-17(20)11-21-16/h1-10H,11H2,(H,18,20)/b8-6+
InChIKeyIIWMHLDFNYUVNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 665021-94-3): A Benzoxazinone-Chalcone Hybrid Scaffold for Targeted Biomedical Research


6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 665021-94-3), also referred to as 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one, belongs to the 1,4-benzoxazin-3-one class and integrates a cinnamoyl (α,β-unsaturated carbonyl) pharmacophore at the 6-position [1]. This hybrid structure combines the planar benzoxazinone core—known for DNA intercalation and enzyme inhibition—with the Michael acceptor system of chalcones, thereby enabling multitarget biological activity [1]. The compound is a crystalline solid (mp 245–247 °C) with a molecular formula of C₁₇H₁₃NO₃ and a molecular weight of 279.29 g/mol, and it is commercially available at >95% purity for research use .

Why 6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Cannot Be Substituted by Other 1,4-Benzoxazin-3-ones or Simple Chalcones


The 6-cinnamoyl substituent is not merely a decorative group; it confers a distinct biological profile that is absent in the unsubstituted benzoxazinone core or in 6-acetyl precursors. Specifically, the α,β-unsaturated carbonyl acts as both a Michael acceptor and a radical-trapping moiety, enabling the compound to inhibit lipoxygenase, modulate arachidonic acid metabolism, and serve as an antioxidant in lipid systems—activities not reported for 6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one or other benzoxazinones lacking this electrophilic side chain [1]. Furthermore, structure–activity relationship (SAR) studies demonstrate that even subtle modifications on the cinnamoyl phenyl ring dramatically alter anticancer potency against A549 lung cancer cells (IC50 from >20 μM to 3.29 μM), confirming that the unsubstituted phenylpropenoyl unit represents a specific, non-interchangeable pharmacophore [2]. Researchers seeking to exploit the lipoxygenase–anticancer dual axis or the antioxidant–enzyme inhibition polypharmacology should therefore procure the exact compound 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, as generic benzoxazinones or chalcones will not reproduce this integrated activity profile.

Quantitative Differentiation Evidence for 6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Versus Closest Analogs


Multitarget Enzyme Inhibition Profile: Lipoxygenase, Cyclooxygenase, and Folate Metabolism Enzymes

The compound is characterised as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, and it also inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase to a lesser extent [1]. No comparable multitarget enzyme inhibition has been reported for the 6-acetyl precursor (6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one) or for 6-unsubstituted 1,4-benzoxazin-3-ones. Although quantitative IC50 values against each enzyme are not yet publicly available, the polypharmacology profile distinguishes this compound from single-target benzoxazinone inhibitors such as BONC-001 (human topoisomerase I catalytic inhibitor, IC50 8.34 mM) [2].

Lipoxygenase inhibition Arachidonic acid cascade Polypharmacology

A549 Lung Cancer Cell Growth Suppression: Intrinsic Activity of the Unsubstituted Cinnamoyl Scaffold Versus Optimised Derivatives

In a study evaluating 6-cinnamoyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives against A549 lung cancer cells (SRB assay, 48 h incubation), the parent unsubstituted compound (3a) significantly reduced cell density at concentrations of 5–10 μM, with efficacy comparable to the 4-methoxy (3b), 4-dimethylamino (3c), and 3-nitro (3d) derivatives [1]. The most active derivative, bearing two meta-methoxy groups (compound 34), achieved an IC50 of 3.29 μM and induced autophagy with increased LC3 expression and G1-phase cell cycle arrest [2]. By contrast, the 6-acetyl precursor (compound 2)—lacking the α,β-unsaturated ketone—showed no appreciable activity [1]. This SAR data establishes the parent compound as the minimum active pharmacophore and a validated starting point for further optimisation.

Anticancer A549 Autophagy Cell cycle arrest

Antioxidant Function in Lipid Systems: A Property Absent in the 6-Acetyl Precursor

The compound is reported to serve as an antioxidant in fats and oils [1]. This functional property is rationally attributed to the α,β-unsaturated carbonyl system of the cinnamoyl group, which can trap lipid peroxyl radicals. The 6-acetyl-2H-benzo[b][1,4]oxazin-3(4H)-one precursor, lacking this extended conjugation, has no documented antioxidant activity. While quantitative ORAC or DPPH values are not provided in the MeSH record, the qualitative assignment places this compound in a distinct functional category relative to non-cinnamoyl benzoxazinones.

Antioxidant Lipid oxidation Radical scavenging

Physicochemical Benchmarking: Melting Point and Single-Crystal X-Ray Structure Define Quality Attributes

The compound exhibits a sharp melting point of 245–247 °C [1], consistent with the high-purity (>95%) commercial lot . A single-crystal X-ray diffraction structure of the parent compound (3a) has been solved, confirming the planar geometry of the benzoxazinone–cinnamoyl framework—a prerequisite for DNA intercalation [2]. These well-defined solid-state properties serve as robust identity and purity benchmarks that are absent for many custom-synthesised 6-substituted analogs.

Quality control Crystallography Melting point Purity

Research and Industrial Application Scenarios for 6-(3-Phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one


Lipoxygenase and Inflammation Research Tool

Investigators studying the arachidonic acid cascade or developing anti-inflammatory agents can employ this compound as a multitarget probe. Its documented lipoxygenase inhibitory activity, combined with ancillary effects on cyclooxygenase and carboxylesterase, makes it a unique chemical tool for dissecting complex inflammatory pathways, a profile not achieved with selective lipoxygenase inhibitors or simple chalcones [1].

Medicinal Chemistry Starting Point for Anticancer Lead Optimisation

Medicinal chemists targeting A549 lung adenocarcinoma and autophagy-mediated cell death pathways can use this compound as the validated parent scaffold. The established synthetic route, single-crystal structure, and SAR baseline provide a solid foundation for systematic ring-substitution studies to improve potency beyond the current 3.29 μM benchmark of the optimised dimethoxy derivative [2].

Quality Control Reference Standard for Benzoxazinone-Derived Libraries

Due to its well-defined melting point (245–247 °C), single-crystal X-ray structure, and commercial availability at high purity, this compound serves as an ideal reference standard for HPLC or DSC calibration when characterising novel 6-substituted benzoxazinone libraries [3].

Antioxidant Additive in Lipid-Based Formulations

Formulation scientists developing oxidation-sensitive lipid products can evaluate this compound as a non-phenolic antioxidant additive, leveraging the radical-scavenging α,β-unsaturated carbonyl system that differentiates it from benzoxazinones lacking the cinnamoyl group [4].

Quote Request

Request a Quote for 6-(3-phenylprop-2-enoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.